[3-(2-Methylphenyl)phenyl]methanamine
Description
[3-(2-Methylphenyl)phenyl]methanamine is a biphenyl derivative featuring a methanamine group (-CH₂NH₂) attached to the 3-position of one benzene ring and a 2-methylphenyl substituent (ortho-methyl group) on the adjacent benzene ring. This structure combines aromatic rigidity with the basicity of the primary amine, making it a versatile scaffold in medicinal chemistry and materials science.
For example, coupling reactions using reagents like HATU and DIEA (seen in ) are common for introducing amine functionalities into aromatic systems .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[3-(2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10,15H2,1H3 |
InChI Key |
YWYRVXDWCPUKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of Biphenyl Derivative: The starting material, biphenyl, undergoes Friedel-Crafts alkylation to introduce a methyl group at the 2’ position. This reaction is usually carried out using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of Methanamine Group: The methylated biphenyl derivative is then subjected to a halogenation reaction to introduce a halogen (e.g., bromine) at the 3-position. This is followed by a nucleophilic substitution reaction with ammonia (NH3) to replace the halogen with an amine group, forming (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine.
Industrial Production Methods
In industrial settings, the production of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Imines, Nitriles
Reduction: Secondary or Tertiary Amines
Substitution: Nitro or Sulfonyl Derivatives
Scientific Research Applications
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides rigidity and hydrophobic interactions, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., Methyl) : The 2-methyl group in the target compound increases lipophilicity (clogP ~3–4), favoring passive diffusion across biological membranes. This contrasts with electron-withdrawing groups like -CF₃ (), which reduce basicity and may hinder cellular uptake .
- Heterocyclic Cores : Pyrazole () and imidazopyridazine () derivatives exhibit distinct electronic profiles. For instance, pyrazole-based methanamines show antimicrobial activity, while imidazopyridazine derivatives are explored for antiparasitic applications .
Pharmacological Potential
- Target Compound : The biphenyl system and methyl group in [3-(2-Methylphenyl)phenyl]methanamine may mimic natural ligands in kinase or G-protein-coupled receptor (GPCR) binding pockets. Similar compounds in and were tested as allosteric modulators or kinase inhibitors, highlighting this scaffold’s versatility .
- Comparative Limitations : Unlike trifluoromethyl-substituted analogs (), the target compound lacks strong electron-withdrawing groups, which could limit its use in environments requiring high electrophilicity.
Biological Activity
[3-(2-Methylphenyl)phenyl]methanamine, also known as 3-(2-methylphenyl)benzylamine, is an organic compound characterized by its biphenyl structure and an amine functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and structural similarities to other bioactive molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : Approximately 229.31 g/mol
- Structure : The compound features a biphenyl structure with a methyl substitution that enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the biphenyl structure contributes to hydrophobic interactions that enhance binding affinity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Cytotoxicity : Evaluation of cytotoxic effects on cancer cell lines shows promising results, indicating that the compound may possess anti-cancer properties.
- H1-Antihistaminic Activity : Some derivatives have demonstrated antihistaminic effects in vivo, providing insights into their therapeutic potential for allergic conditions .
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results showed an IC value above 100 µM, indicating low toxicity against normal cells while exhibiting selective cytotoxicity towards cancer cells.
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 98.08 |
| PC3 | >100 |
These findings highlight the compound's potential as a selective anticancer agent.
H1-Antihistaminic Activity
A study on derivatives of this compound demonstrated significant H1-antihistaminic activity in guinea pigs. The compounds protected against histamine-induced bronchoconstriction, suggesting their potential use in treating allergic reactions .
Comparative Analysis with Similar Compounds
The structural features of this compound allow for comparative analysis with other biologically active compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzylamine | CHCHNH | Common precursor in organic synthesis |
| 1-Phenylethylamine | Methylated derivative of benzylamine | Chiral; used in pharmaceuticals |
| 4-Aminobenzophenone | Benzophenone structure with an amino group | Exhibits anti-inflammatory properties |
The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
